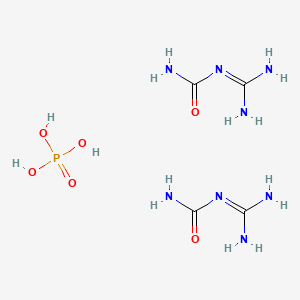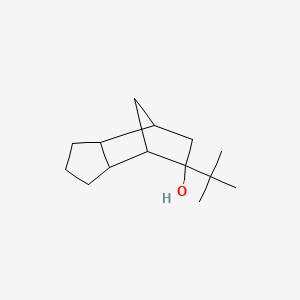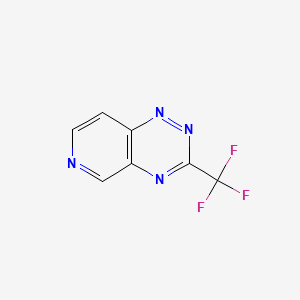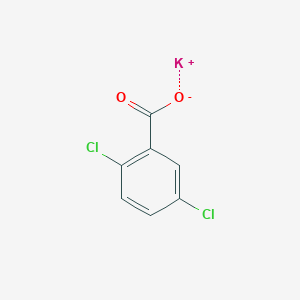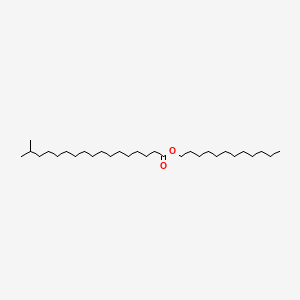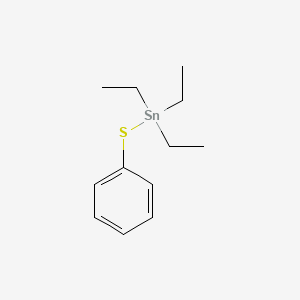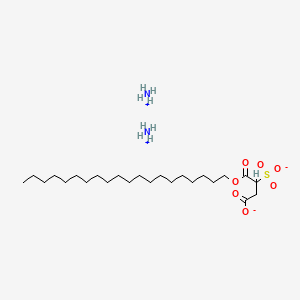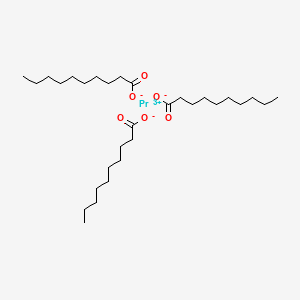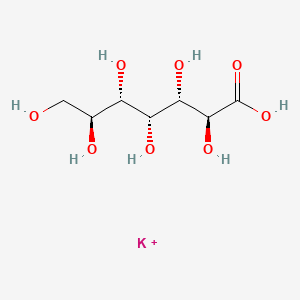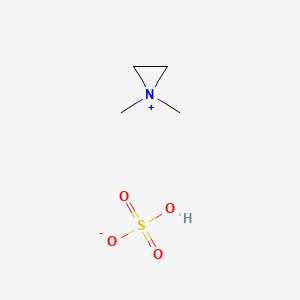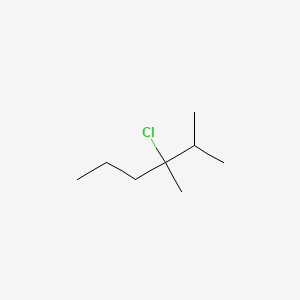
3-Chloro-2,3-dimethylhexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-2,3-dimethylhexane is an organic compound with the molecular formula C8H17Cl. It is a derivative of hexane, where two methyl groups and one chlorine atom are substituted at the second and third positions of the hexane chain. This compound is part of the alkyl halide family and is known for its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2,3-dimethylhexane typically involves the chlorination of 2,3-dimethylhexane. This can be achieved through a free radical halogenation process, where chlorine gas (Cl2) is introduced to 2,3-dimethylhexane under ultraviolet light or heat. The reaction proceeds as follows:
C8H18+Cl2→C8H17Cl+HCl
Industrial Production Methods: In an industrial setting, the production of this compound may involve more controlled and efficient methods, such as catalytic chlorination. This process uses a catalyst to facilitate the chlorination reaction at lower temperatures and with higher selectivity.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Chloro-2,3-dimethylhexane undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions (SN1 and SN2): These reactions involve the replacement of the chlorine atom with a nucleophile. For example, reacting with sodium hydroxide (NaOH) can produce 2,3-dimethylhexanol.
Elimination Reactions (E1 and E2): These reactions result in the formation of alkenes. For instance, heating with a strong base like potassium tert-butoxide (KOtBu) can yield 2,3-dimethylhexene.
Common Reagents and Conditions:
Nucleophilic Substitution: NaOH, ethanol, reflux conditions.
Elimination: KOtBu, heat.
Major Products Formed:
Nucleophilic Substitution: 2,3-dimethylhexanol.
Elimination: 2,3-dimethylhexene.
Applications De Recherche Scientifique
3-Chloro-2,3-dimethylhexane is utilized in various scientific research fields:
Chemistry: It serves as a model compound for studying reaction mechanisms, particularly nucleophilic substitution and elimination reactions.
Biology: It is used in the synthesis of biologically active molecules and as a precursor in the development of pharmaceuticals.
Industry: It is employed in the production of specialty chemicals and as an intermediate in organic synthesis.
Mécanisme D'action
The mechanism of action of 3-Chloro-2,3-dimethylhexane in chemical reactions involves the interaction of the chlorine atom with nucleophiles or bases. In nucleophilic substitution reactions, the chlorine atom is replaced by a nucleophile, while in elimination reactions, the chlorine atom is removed along with a hydrogen atom to form a double bond. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparaison Avec Des Composés Similaires
- 2-Chloro-2,3-dimethylhexane
- 3-Chloro-2,2-dimethylhexane
- 2,3-Dichloro-2,3-dimethylhexane
Comparison: 3-Chloro-2,3-dimethylhexane is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it undergoes. Compared to its isomers, it may exhibit different reaction rates and selectivity in nucleophilic substitution and elimination reactions. The presence of the chlorine atom at the third position, along with two methyl groups, provides steric hindrance that can affect the compound’s chemical behavior.
Propriétés
Numéro CAS |
101654-30-2 |
|---|---|
Formule moléculaire |
C8H17Cl |
Poids moléculaire |
148.67 g/mol |
Nom IUPAC |
3-chloro-2,3-dimethylhexane |
InChI |
InChI=1S/C8H17Cl/c1-5-6-8(4,9)7(2)3/h7H,5-6H2,1-4H3 |
Clé InChI |
FCNARYXXSHASQG-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C)(C(C)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


